molecular formula C9H10N6 B088306 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine CAS No. 15074-26-7

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B088306
CAS RN: 15074-26-7
M. Wt: 202.22 g/mol
InChI Key: RNHRKMKJMHJDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine, also known as ADP or 4-amino-6-phenyl-2,4-dihydro-3H-1,3,5-triazine, is a small molecule inhibitor that has been widely used in scientific research. ADP is a potent inhibitor of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying the mechanisms of DNA damage response and cancer therapy.

Mechanism Of Action

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of PARP, DNA-PK, and ATR by binding to their active sites and preventing the enzymes from functioning properly. PARP is involved in the repair of single-strand breaks (SSBs) in DNA, while DNA-PK and ATR are involved in the repair of double-strand breaks (DSBs) and replication stress, respectively. Inhibition of these enzymes leads to the accumulation of DNA damage, which can trigger cell death or senescence.

Biochemical And Physiological Effects

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. However, it can also induce DNA damage in normal cells, leading to potential side effects. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth of bacteria and viruses, making it a potential antimicrobial agent.

Advantages And Limitations For Lab Experiments

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several advantages as a research tool, including its potency, selectivity, and availability. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several limitations, including its potential toxicity, lack of specificity for certain enzymes, and potential off-target effects.

Future Directions

There are several future directions for research involving 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine. One potential area of study is the development of more potent and selective inhibitors of PARP, DNA-PK, and ATR. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents may be used in combination with other therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine can be synthesized through several methods, including the reaction of 4-aminobenzonitrile with cyanogen chloride, followed by reduction with sodium borohydride, or the reaction of 4-aminobenzonitrile with hydrazine hydrate and triethylorthoformate. However, the most commonly used method involves the reaction of 4-aminobenzonitrile with cyanogen bromide, followed by reduction with sodium borohydride.

Scientific Research Applications

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research as an inhibitor of several enzymes involved in DNA synthesis and repair, including poly(6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine-ribose) polymerase (PARP), DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia and Rad3-related protein (ATR). These enzymes play crucial roles in maintaining genomic stability and repairing DNA damage, making them attractive targets for cancer therapy.

properties

CAS RN

15074-26-7

Product Name

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H10N6/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,10H2,(H4,11,12,13,14,15)

InChI Key

RNHRKMKJMHJDDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N

Other CAS RN

15074-26-7

synonyms

6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.